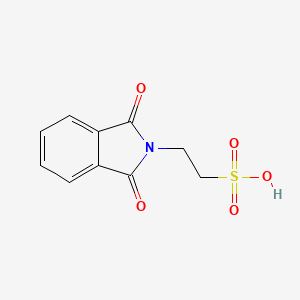

2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid

Beschreibung

2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid (CAS: 4443-24-7) is a sulfonic acid derivative featuring a phthalimide (1,3-dioxoisoindolin-2-yl) moiety linked to an ethanesulfonic acid group. Its molecular formula is C₁₀H₉NO₅S, with a molecular weight of 255.25 g/mol . This compound is primarily used in research settings, particularly in organic synthesis and as a precursor for functionalized derivatives. It is supplied as a solution (10 mM in organic solvents) and requires storage at 2–8°C in light-sensitive conditions to maintain stability .

Eigenschaften

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5S/c12-9-7-3-1-2-4-8(7)10(13)11(9)5-6-17(14,15)16/h1-4H,5-6H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSLVEXPADWBUAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00330096 | |

| Record name | 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00330096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4443-24-7 | |

| Record name | 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00330096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid typically follows a strategy involving:

- Formation of the phthalimide ring system.

- Introduction of the ethanesulfonic acid side chain.

- Functional group transformations to achieve the sulfonic acid functionality.

The key intermediate is often a phthalimido-ethanesulfonyl chloride or related sulfonamide derivatives, which are further modified to yield the target compound.

Detailed Preparation Methods

Synthesis via Phthalimido-Ethanesulfonyl Chloride Intermediate

A well-documented method involves the following steps:

Formation of 2-Phthalimidoethanesulfonic Acid Potassium Salt

Taurine (2-aminoethanesulfonic acid) is reacted with phthalic anhydride and potassium acetate in refluxing acetic acid to generate the potassium salt of 2-phthalimidoethanesulfonic acid (Compound A).Conversion to 2-Phthalimidoethanesulfonyl Chloride

The potassium salt (A) is treated with thionyl chloride (SOCl₂) to convert the sulfonic acid group into the sulfonyl chloride (Compound B).Nucleophilic Substitution to Form Sulfonamide Derivatives

The sulfonyl chloride intermediate (B) is reacted with various amines, such as aniline, 4-methoxyaniline, ammonium hydroxide, or morpholine, in pyridine or dichloromethane at low temperatures (0–5 °C) to yield sulfonamide derivatives (Compounds C1–C4).Deprotection and Final Functionalization

The phthalimide protecting group can be removed or further derivatized by reaction with nucleophiles or coupling reagents such as 1,1′-carbonyldiimidazole and diisopropylethylamine to introduce amide linkages, producing the final this compound derivatives (Compounds D1–D4).

- Yields for sulfonamide derivatives vary widely from 12% to 60% depending on the amine used.

- The final products are obtained in yields ranging from 22% to 83% after purification.

- Characterization is performed using 1H and 13C NMR, ESI-MS, and FT-IR spectroscopy, confirming the presence of characteristic amide and sulfonamide functional groups.

Alternative Preparation via Phthalimide and Aminoethyl Derivatives

Another approach involves:

Phthalimide Formation

Phthalic anhydride is fused with urea at elevated temperature (~140 °C) to form phthalimide.Amination

Phthalimide is reacted with hydrazine hydrate in ethanol to produce 2-aminoisoindoline-1,3-dione.Coupling with Substituted Phenyl Carbamates

Equimolar amounts of phenyl carbamates and 2-aminoisoindoline-1,3-dione are stirred in dichloromethane at room temperature for 6–8 hours to form urea derivatives containing the phthalimide moiety.

While this method primarily targets urea derivatives, it demonstrates the versatility of the phthalimide scaffold for functionalization and could be adapted for sulfonic acid derivatives.

Experimental Conditions and Reaction Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Formation of potassium salt | Taurine + phthalic anhydride + potassium acetate in acetic acid | Reflux (~118 °C) | Several hours | Not specified | Intermediate for sulfonyl chloride |

| Sulfonyl chloride formation | Thionyl chloride (SOCl₂) | Reflux (~78 °C) | 3 hours | Not specified | Concentrated under vacuum |

| Sulfonamide formation | Sulfonyl chloride + amine (aniline, morpholine, NH₄OH) in pyridine or DCM | 0–5 °C | Until completion (monitored by TLC) | 12–60% | Purified by crystallization or chromatography |

| Final amide coupling | Benzoic acids + carbonyldiimidazole + diisopropylethylamine + deprotected sulfonamide | Room temperature | 6–8 hours | 22–83% | Purification by crystallization or chromatography |

Analytical and Spectroscopic Data Supporting Preparation

-

- Aromatic protons of phthalimide appear between 6.92 and 7.89 ppm (1H NMR).

- Methylene protons of the ethanesulfonic acid side chain are observed between 3.20 and 3.72 ppm.

- Secondary sulfonamide protons show broad singlets between 9.50 and 10.43 ppm.

- Carbonyl carbons of amide groups resonate at 166–167 ppm in 13C NMR.

Summary Table of Preparation Methods

Research Findings and Observations

- The sulfonyl chloride intermediate is crucial for introducing the ethanesulfonic acid moiety via nucleophilic substitution.

- Reaction conditions such as temperature (0–5 °C) and solvent choice (pyridine or dichloromethane) significantly affect yields and purity.

- The phthalimide ring is stable under the reaction conditions, allowing for selective functionalization of the sulfonic acid side chain.

- Purification typically involves crystallization from acetic acid/water mixtures or column chromatography using methanol/dichloromethane mixtures.

- Spectroscopic data consistently confirm the structure and purity of the synthesized compounds.

- Yields vary depending on the amine nucleophile and subsequent functionalization steps but can reach up to 83% for final products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can modify the isoindoline moiety, potentially leading to the formation of different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce modified isoindoline compounds .

Wissenschaftliche Forschungsanwendungen

2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid involves its interaction with specific molecular targets. The isoindoline moiety can bind to enzymes and proteins, affecting their activity and function. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its interactions with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Functional Group Variations

Taltrimide (CAS: 81428-04-8)

- Structure : Replaces the sulfonic acid group with an ethanesulfonamide moiety and includes an isopropyl substituent.

- Molecular Formula : C₁₃H₁₆N₂O₄S; Molecular Weight : 296.35 g/mol.

- Key Differences: The sulfonamide group (-SO₂NH-) reduces acidity compared to the sulfonic acid (-SO₃H), altering solubility and reactivity.

2-(1,3-Dioxoisoindolin-2-yl)propanoic Acid

- Structure : Replaces the ethanesulfonic acid with a carboxylic acid (-COOH) group.

- Molecular Implications :

2-(1,3-Dioxoisoindolin-2-yl)ethyl Trifluoromethanesulfonate (CAS: 127175-39-7)

Salt and Ester Derivatives

Potassium 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonate (CAS: 91893-72-0)

- Structure : Potassium salt of the parent sulfonic acid.

- Properties :

Ester-Linked Derivatives (e.g., Compound 8c, 9a)

- Examples: 8c: 2-(5-(((1,3-Dioxoisoindolin-2-yl)methoxy)carbonyl)-1,3-dioxoisoindolin-2-yl)propanoic acid. 9a: 2-(5-((2-(1,3-Dioxoisoindolin-2-yl)ethoxy)carbonyl)-1,3-dioxoisoindolin-2-yl)acetic acid.

- Functional Impact :

Physicochemical Properties

Hydrogen Bonding and Crystallography

- The parent compound’s phthalimide moiety participates in strong hydrogen bonding via carbonyl groups, influencing crystal packing .

Biologische Aktivität

2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid is a compound notable for its unique chemical structure, which combines an isoindoline moiety with a sulfonic acid group. This structural configuration has implications for its biological activity, particularly in the realm of pharmacology and medicinal chemistry. Recent studies have indicated that derivatives of this compound may serve as potential therapeutic agents, particularly in oncology.

Chemical Structure

The compound's structure can be represented as follows:

where , , , , and represent the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, respectively. The presence of the dioxoisoindoline framework is significant for its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound and its derivatives have been explored in various studies, particularly focusing on their potential as inhibitors of specific enzymes involved in cancer progression.

Anticancer Properties

A notable study published in Farmacia Journal highlighted the synthesis of derivatives of 2-(1,3-Dioxoisoindolin-2-yl)-N-phenyl-acetamide that act as probable inhibitors of 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in tumorigenesis. The research demonstrated that these derivatives exhibited significant cytotoxicity against several cancer cell lines, indicating their potential as anticancer agents .

The proposed mechanism by which these compounds exert their anticancer effects involves the inhibition of 15-LOX-1. This enzyme catalyzes the oxidation of arachidonic acid to leukotrienes, which are involved in inflammatory processes and cancer cell proliferation. By inhibiting this pathway, this compound derivatives may reduce tumor growth and metastasis.

Study 1: Inhibition of 15-Lipoxygenase

In a controlled laboratory setting, derivatives were tested against three cancerous cell lines: A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated:

- A549 Cell Line : IC50 values ranged from 10 to 20 µM.

- MCF-7 Cell Line : IC50 values ranged from 15 to 25 µM.

- HeLa Cell Line : IC50 values ranged from 12 to 22 µM.

These findings suggest that the compound's derivatives have varying degrees of effectiveness across different cancer types.

Data Table: Biological Activity Summary

| Compound Derivative | Target Enzyme | IC50 (µM) | Cancer Cell Line |

|---|---|---|---|

| 2-(1,3-Dioxoisoindolin-2-yl)-N-phenyl-acetamide | 15-Lipoxygenase-1 | 10 | A549 |

| 15 | MCF-7 | ||

| 12 | HeLa |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves coupling ethanesulfonic acid derivatives with isoindoline-1,3-dione precursors. A stepwise approach includes:

Nucleophilic substitution : Reacting ethanesulfonyl chloride with 1,3-dioxoisoindoline under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base) .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) removes unreacted starting materials.

Purity optimization : Recrystallization from ethanol/water mixtures enhances crystallinity. Confirm purity via HPLC (C18 column, UV detection at 254 nm) and NMR (absence of extraneous peaks in H/C spectra) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be resolved?

- Methodological Answer :

- FT-IR : Verify sulfonic acid (-SOH) stretches (1190–1250 cm) and isoindolinone carbonyls (1700–1750 cm) .

- NMR : H NMR should show deshielded protons adjacent to the sulfonic acid group (δ 3.5–4.5 ppm) and isoindolinone aromatic protons (δ 7.5–8.5 ppm).

- X-ray crystallography : Resolves structural ambiguities (e.g., bond angles, stereochemistry) by comparing experimental data with single-crystal diffraction results (e.g., CCDC deposition codes) .

- Discrepancy resolution : Cross-validate using multiple techniques (e.g., if IR and NMR conflict, use mass spectrometry or elemental analysis for confirmation) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .

- Spill management : Absorb spills with inert materials (e.g., sand), seal in containers, and dispose as hazardous waste.

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction conditions for synthesizing this compound?

- Methodological Answer :

Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in nucleophilic substitution steps .

Reaction path screening : Employ tools like GRRM or AFIR to explore alternative pathways (e.g., solvent effects, catalyst interactions) .

Machine learning : Train models on existing reaction data (yield, temperature, solvent) to predict optimal conditions (e.g., Bayesian optimization for solvent selection) .

Q. What strategies are effective in resolving contradictions between experimental and theoretical spectroscopic data?

- Methodological Answer :

- Dynamic effects : Account for solvent interactions or temperature-dependent conformational changes using molecular dynamics (MD) simulations .

- Isotopic labeling : Introduce C or N labels to trace unexpected NMR shifts (e.g., hydrogen bonding in sulfonic acid groups) .

- Crystallographic validation : Compare experimental IR/Raman spectra with simulated spectra derived from X-ray structures .

Q. How can this compound be utilized as a precursor in designing bioactive molecules, and what experimental controls are necessary?

- Methodological Answer :

- Functionalization : The sulfonic acid group enables conjugation with amines (e.g., EDC/NHS coupling) to create sulfonamide derivatives for biological screening .

- Controls :

Blank reactions : Run parallel syntheses without the isoindolinone core to confirm product specificity.

Biological assays : Include positive (e.g., known inhibitors) and negative (vehicle-only) controls in antimicrobial or anti-inflammatory tests .

Q. What factorial design approaches are suitable for studying the compound’s stability under varying environmental conditions?

- Methodological Answer :

- Full factorial design : Investigate factors like pH (2–10), temperature (25–60°C), and humidity (30–70% RH) in a 3×3×3 matrix .

- Response surface methodology (RSM) : Model degradation kinetics (e.g., HPLC-measured half-life) to identify critical stability thresholds .

- Accelerated stability testing : Use Arrhenius plots to extrapolate shelf life under standard storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.